molecular formula CHNa3O9S3 B15126520 Sodium methanetrisulfonate

Sodium methanetrisulfonate

Cat. No.: B15126520
M. Wt: 322.2 g/mol
InChI Key: JWLDKEPWWPTYLJ-UHFFFAOYSA-K
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Description

Sodium methanetrisulfonate is a chemical compound with the formula CH5NaO9S3. It is a white crystalline powder known for its applications in various industries.

Preparation Methods

The preparation of sodium methanetrisulfonate typically involves the reaction of methanetrisulfonic acid with a stoichiometric amount of sodium hydroxide. This reaction is carried out under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of this compound. Industrial production methods may involve the use of large-scale reactors and continuous processing techniques to achieve high yields and purity .

Chemical Reactions Analysis

Sodium methanetrisulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Sodium methanetrisulfonate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including esterification and transesterification processes. In biology, it is employed in the synthesis of biologically active compounds and as a stabilizer in the production of polymers. In medicine, it is used in the formulation of pharmaceuticals and as a reagent in diagnostic assays. In industry, it finds applications in electroplating, as a stabilizer in polymer production, and in the synthesis of fine chemicals .

Mechanism of Action

The mechanism of action of sodium methanetrisulfonate involves its ability to act as a strong acid catalyst. It facilitates various chemical transformations by providing a highly acidic environment that promotes the formation of reactive intermediates. The molecular targets and pathways involved in its action depend on the specific reaction being catalyzed. For example, in esterification reactions, it protonates the carbonyl group of the ester, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Sodium methanetrisulfonate can be compared with other similar compounds, such as sodium methanesulfonate and sodium sulfonate. While all these compounds contain sulfonate groups, this compound is unique due to its trisulfonate structure, which provides enhanced reactivity and stability in various chemical reactions. Other similar compounds include sodium sulfinates, which are used as sulfonylating agents in organic synthesis .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique trisulfonate structure and strong acidic properties make it an effective catalyst and reagent in various chemical reactions. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.

Properties

Molecular Formula

CHNa3O9S3

Molecular Weight

322.2 g/mol

IUPAC Name

trisodium;methanetrisulfonate

InChI

InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3

InChI Key

JWLDKEPWWPTYLJ-UHFFFAOYSA-K

Canonical SMILES

C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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